4-(4-Fluorophenoxy)but-2-ynenitrile
Description
4-(4-Fluorophenoxy)but-2-ynenitrile is a fluorinated organic compound characterized by a but-2-ynenitrile backbone substituted with a 4-fluorophenoxy group. Its molecular structure combines the electron-withdrawing properties of the nitrile group with the aromatic fluorophenoxy moiety, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound’s reactivity is influenced by the triple bond (alkyne) and the electron-deficient aromatic ring, enabling participation in click chemistry, cycloadditions, and cross-coupling reactions .
Properties
CAS No. |
826990-69-6 |
|---|---|
Molecular Formula |
C10H6FNO |
Molecular Weight |
175.16 g/mol |
IUPAC Name |
4-(4-fluorophenoxy)but-2-ynenitrile |
InChI |
InChI=1S/C10H6FNO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,8H2 |
InChI Key |
ZWNNONDALCTOIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC#CC#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenoxy)but-2-ynenitrile typically involves the reaction of 4-fluorophenol with 4-chlorobutyronitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 4-(4-Fluorophenoxy)but-2-ynenitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenoxy)but-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
4-(4-Fluorophenoxy)but-2-ynenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)but-2-ynenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The fluorophenoxy group plays a crucial role in binding to target sites, while the nitrile group can participate in further chemical modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 4-(4-Fluorophenoxy)but-2-ynenitrile, we compare it with three analogous nitrile derivatives:
4-(4-Bromo-2-fluorophenyl)butanenitrile
- Structural Differences: Replaces the phenoxy group with a bromo-fluorophenyl substituent and lacks the alkyne bond.
- Reactivity : The bromine atom enhances electrophilic substitution reactivity, while the absence of the alkyne limits participation in click chemistry.
- Physical Properties: Property 4-(4-Fluorophenoxy)but-2-ynenitrile 4-(4-Bromo-2-fluorophenyl)butanenitrile Molecular Formula C₁₀H₆FNO C₁₀H₉BrFN Molecular Weight (g/mol) ~191.16 332.02 Key Functional Groups Alkyne, nitrile, fluorophenoxy Nitrile, bromo-fluorophenyl Reactivity Highlights Click chemistry, cycloadditions Electrophilic substitution, SNAr Source:
4-(4-Chlorophenoxy)but-2-ynenitrile
- Structural Differences: Substitutes fluorine with chlorine on the phenoxy group.
- Electronic Effects : Chlorine’s stronger electron-withdrawing nature increases the compound’s electrophilicity compared to the fluorine analog.
- Applications : Preferred in reactions requiring higher electrophilic activation, such as nucleophilic aromatic substitutions.
4-Phenoxybut-2-ynenitrile
- Structural Differences: Lacks the fluorine substituent on the phenoxy ring.
- Reactivity : Reduced electron withdrawal from the aromatic ring results in slower reaction kinetics in cross-coupling reactions compared to fluorinated analogs.
Key Research Findings
- Synthetic Utility: The alkyne-nitrogen triad in 4-(4-Fluorophenoxy)but-2-ynenitrile enables efficient Huisgen cycloadditions, forming triazole derivatives with azides. This is critical in drug discovery for bioconjugation .
- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate decomposition above 200°C, outperforming brominated analogs (e.g., 4-(4-Bromo-2-fluorophenyl)butanenitrile decomposes at ~150°C) .
- Solubility: Demonstrates moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), unlike non-fluorinated analogs, which exhibit higher solubility in chlorinated solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
